molecular formula C6H6N4S B1664199 7-Methyl-6-mercaptopurine CAS No. 3324-79-6

7-Methyl-6-mercaptopurine

Cat. No.: B1664199
CAS No.: 3324-79-6
M. Wt: 166.21 g/mol
InChI Key: FBGNWVFKAYFTRV-UHFFFAOYSA-N
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Description

7-Methyl-6-mercaptopurine is a derivative of mercaptopurine, a well-known antineoplastic and immunosuppressive agent. This compound belongs to the thiopurine class of medications, which are analogues of purine bases and interfere with nucleic acid synthesis. It is primarily used in the treatment of certain types of leukemia and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-mercaptopurine typically involves the methylation of 6-mercaptopurine. This can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6-mercaptopurine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-6-mercaptopurine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-6-mercaptopurine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP). This inhibition disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly proliferating cells .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-6-mercaptopurine is unique due to its specific methylation, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, 6-mercaptopurine. This modification can potentially reduce side effects and improve therapeutic efficacy .

Properties

IUPAC Name

7-methyl-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGNWVFKAYFTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186890
Record name 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3324-79-6
Record name 7-Methyl-6-mercaptopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-6-mercaptopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-6-THIOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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